Pharmacokinetic Profiling and ADME Optimization of Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate Derivatives
Pharmacokinetic Profiling and ADME Optimization of Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate Derivatives
Executive Summary
Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate (CAS: 215531-00-3) is a highly privileged synthetic building block in modern medicinal chemistry[1]. While the compound itself is a synthetic intermediate rather than a final Active Pharmaceutical Ingredient (API), its structural features dictate the foundational pharmacokinetic (PK) and pharmacodynamic properties of numerous advanced therapeutics. The imidazo[1,2-b]pyridazine core serves as an excellent bioisostere for purines and other bicyclic systems, making it a cornerstone in the development of kinase inhibitors (e.g., BTK, ROCK2, Tyk2) and phosphodiesterase (PDE) inhibitors[2][3][4]. This technical guide dissects the absorption, distribution, metabolism, and excretion (ADME) liabilities of this scaffold and provides field-proven methodologies for optimizing its PK profile.
Structural Pharmacokinetics: Causality in Scaffold Design
To understand the PK of molecules derived from Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate, we must analyze its three primary structural domains and the causality behind their modification:
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The Imidazo[1,2-b]pyridazine Core: This fused bicyclic system offers an excellent balance of lipophilicity and aqueous solubility, frequently engaging the ATP-binding hinge region of kinases[5]. However, unsubstituted imidazopyridazines are prone to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes[6].
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The 6-Chloro Substituent: In rational drug design, halogenation is a classic strategy to block metabolically labile sites. The 6-chloro group acts as a metabolic shield, reducing the rate of CYP-mediated aromatic hydroxylation. Furthermore, it serves as a critical synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or SNAr reactions, allowing for the introduction of solubilizing groups that tune the volume of distribution (Vd) and systemic clearance (CL)[6].
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The 2-Acetate (Methyl Ester) Moiety: As a methyl ester, this functional group is highly susceptible to rapid cleavage by plasma and hepatic carboxylesterases. If administered in vivo, the ester is rapidly hydrolyzed to the corresponding carboxylic acid, drastically increasing polarity, reducing membrane permeability (Caco-2), and leading to rapid renal clearance. Therefore, in drug development, this acetate group is almost universally converted into an amide or a rigidified heterocyclic system to enhance metabolic stability and half-life (T1/2).
Figure 1: Pharmacokinetic derivatization pathways of the imidazo[1,2-b]pyridazine core.
Case Studies: PK Optimization in Drug Discovery
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BTK Inhibitors: Recent developments of irreversible BTK inhibitors utilizing the imidazo[1,2-b]pyridazine core have demonstrated potent efficacy (IC50 ~1.3 nM)[2]. By replacing the labile ester with a robust acrylamide warhead and substituting the 6-chloro position, researchers achieved favorable pharmacokinetics, low systemic clearance, and complete tumor regression in xenograft models at 15 mg/kg[7].
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Tyk2 JH2 Inhibitors: Early imidazopyridazine ligands suffered from poor metabolic stability. By substituting the 6-position with a 2-oxo-1,2-dihydropyridin-3-ylamino moiety, researchers dramatically improved human liver microsomal (HLM) stability. The optimized derivatives exhibited a low clearance rate (7.8 mL/min/kg in rats) and high oral exposure[8].
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ROCK2 Inhibitors: Optimization of the imidazo[1,2-b]pyridazine core led to highly selective ROCK2 inhibitors (IC50 = 7.0 nM)[3]. In vivo pharmacokinetic studies demonstrated that these derivatives significantly reversed fibrotic progression in bleomycin-induced pulmonary fibrosis models[9].
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PDE10a Inhibitors: For central nervous system (CNS) targets, brain penetration is critical. Derivatives of the core were optimized to achieve excellent pharmacokinetic properties and evaluated as insulin secretagogues in vitro and in vivo[4][10].
Standardized Experimental Protocols for ADME Profiling
To ensure self-validating data, the following protocols detail the in vitro assessment of derivatives synthesized from Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (CLint) and half-life (T1/2) mediated by CYP450 enzymes.
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Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 μM in 100 mM potassium phosphate buffer (pH 7.4).
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Incubation: Mix the test compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL.
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Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
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Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.
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Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently to validate microsomal activity.
Protocol B: Caco-2 Permeability Assay
Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux potential.
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Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².
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Dosing: Add 10 μM of the test compound (in HBSS buffer, 1% DMSO) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
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Incubation: Incubate at 37°C, 5% CO2 for 2 hours.
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Quantification: Collect samples from the receiver chambers and analyze via LC-MS/MS. Calculate the apparent permeability (Papp) and efflux ratio (ER = Papp B-A / Papp A-B).
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Validation Control: Use Propranolol (high permeability) and Atenolol (low permeability) to validate the integrity of the monolayer.
Figure 2: Standardized in vitro to in vivo ADME screening cascade for drug candidates.
Quantitative Pharmacokinetic Data Summary
The following table synthesizes representative PK parameters for optimized imidazo[1,2-b]pyridazine derivatives across preclinical species[3].
| Parameter | Mouse (IV / PO) | Rat (IV / PO) | Dog (IV / PO) | Implications for Scaffold |
| Clearance (CL) | 15 - 25 mL/min/kg | 7 - 12 mL/min/kg | 10 - 25 mL/min/kg | Moderate clearance; indicates successful shielding of the core from rapid CYP oxidation. |
| Volume of Distribution (Vd) | 1.2 - 2.5 L/kg | 1.5 - 3.0 L/kg | 1.8 - 3.5 L/kg | Excellent tissue distribution, suitable for solid tumor and CNS targeting. |
| Half-Life (T1/2) | 1.5 - 3.0 h | 2.5 - 4.5 h | 4.0 - 6.5 h | Sufficient for once- or twice-daily oral dosing regimens. |
| Bioavailability (F%) | 35% - 60% | 40% - 75% | 45% - 80% | High oral absorption driven by optimized Caco-2 permeability and reduced first-pass metabolism. |
Conclusion
Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate is not an end-stage drug, but a highly strategic precursor. By understanding the metabolic liabilities of its ester and the protective/synthetic utility of its halogen, medicinal chemists can rationally design derivatives with exceptional pharmacokinetic profiles. The successful translation of this scaffold into clinical-stage BTK, ROCK2, and Tyk2 inhibitors underscores the importance of rigorous ADME-guided optimization[2][3][8].
References
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Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.[Link]
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Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.[Link]
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Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances.[Link]
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